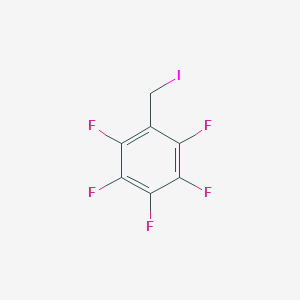

Pentafluoro-(iodomethyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives related to pentafluoro-(iodomethyl)benzene, such as pentakis(trifluoromethyl)phenyl compounds, involves the use of (trifluoromethyl)copper species reacting with hexaiodobenzene, leading to products like pentakis(trifluoromethyl)benzene. These reactions are significant for creating compounds with potential applications in designing novel stable carbenes, radical species, and superacids (Kütt et al., 2008).

Molecular Structure Analysis

The molecular structure of pentafluoro-(iodomethyl)benzene derivatives shows significant distortion due to steric crowding. X-ray diffraction (XRD) structures of several derivatives have been determined, revealing the impact of the trifluoromethyl groups on the aromatic rings' distortion, which affects the molecules' reactivity and properties (Kütt et al., 2008).

Chemical Reactions and Properties

Pentafluoro-(iodomethyl)benzene derivatives undergo various chemical reactions, including electrophilic pentafluorosulfanylarylation, which introduces pentafluorosulfanyl (SF5) arenes into target molecules. This reaction is facilitated by unsymmetrical diaryliodonium salts, showcasing the versatility of pentafluoro-(iodomethyl)benzene derivatives in synthesizing substituted SF5-arenes (Matsuzaki et al., 2015).

Physical Properties Analysis

The physical properties of pentafluoro-(iodomethyl)benzene derivatives, such as phase behavior and crystal structures, have been studied. For instance, selectively fluorinated compounds based on the 4-pyridylethynyl group exhibit ordered phases and a variety of packing motifs in their crystal structures, highlighting the influence of fluorination on the physical properties (Fasina et al., 2004).

Wissenschaftliche Forschungsanwendungen

Synthesis and Material Applications

Preparation of Perfluoroalkylaromatic Compounds : The reaction of pentafluoro-λ6-sulfanyl(SF5)-perfluoroalkyl iodides with benzene is a convenient route for preparing SF5-perfluoroalkyl benzene derivatives. These compounds represent a new class of perfluoroalkylaromatic compounds, suggesting their potential use in various industrial and research applications (Hodges et al., 2001).

Characterization of Ionic Liquid-Benzene Mixtures : The structure of liquid mixtures of 1,3-dimethylimidazolium hexafluorophosphate with benzene, including various concentrations, has been studied using neutron diffraction. This research provides insights into the altered ionic liquid structure by benzene, which is important for understanding the interaction mechanisms in such mixtures (Deetlefs et al., 2005).

Synthesis of Hexaarylbenzenes : A method for the programmed synthesis of hexaarylbenzenes using C-H activation, cross-coupling, and [4+2] cycloaddition reactions is presented. This method allows for the synthesis of hexaarylbenzenes with distinctive aryl substituents, highlighting the potential for creating novel benzene derivatives for various applications (Suzuki et al., 2015).

Chemical Properties and Reactions

Additivity of Substituent Effects in Fluoroarene Series : A study on the equilibrium acidity in the gas phase and deprotonation rates in ethereal solution of benzene and its fluoro-substituted derivatives, including pentafluoro-substituted versions, demonstrates the significant effects of fluorine atoms on these properties. This research provides valuable insights into the chemical behavior of fluorinated benzene derivatives (Büker et al., 1997).

Chemistry of Singlet Pentafluorophenylnitrene : The chemistry and kinetics of singlet (pentafluorophenyl)nitrene, studied through chemical trapping and laser flash photolysis techniques, reveal important details about the behavior and reactivity of this compound. This research contributes to the understanding of the reactivity of fluorinated aromatic nitrenes (Poe et al., 1992).

Photophysics of Aromatic Molecules with Low-Lying πσ States*: Research on fluorinated benzenes, including pentafluorobenzene, demonstrates unique fluorescence yields and lifetimes, suggesting different excited singlet (S1) state nature. This research is significant for understanding the photophysical properties of fluorinated aromatic molecules (Zgierski et al., 2005).

Industrial and Synthetic Applications

Application in Green Technologies : Inorganic and organic polyvalent iodine compounds, including those similar to Pentafluoro-(iodomethyl)benzene, have found applications in various industrial processes. Their use ranges from dietary supplements and food additives to fluorinating reagents and oxidants in analytical chemistry (Zhdankin, 2021).

Chemistry of Polyvalent Iodine : This comprehensive review covers the explosive development in the chemistry of polyvalent iodine organic compounds since the early 1990s. The review discusses their oxidizing properties, benign environmental character, and commercial availability, highlighting their significant role in organic synthesis (Zhdankin & Stang, 2008).

Safety And Hazards

Zukünftige Richtungen

The future directions of Pentafluoro-(iodomethyl)benzene research could involve the development of wearable passive samplers for assessing environmental exposure to organic chemicals . This could provide a basis for improved prevention and control of the harm from benzene exposure to the occupational population .

Eigenschaften

IUPAC Name |

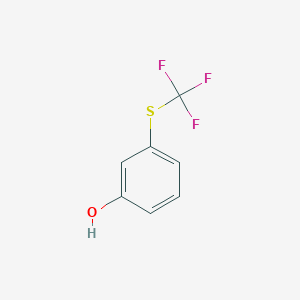

1,2,3,4,5-pentafluoro-6-(iodomethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F5I/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKQNUNUFNYQFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F5I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376680 |

Source

|

| Record name | Pentafluoro-(iodomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentafluoro-(iodomethyl)benzene | |

CAS RN |

111196-50-0 |

Source

|

| Record name | Pentafluoro-(iodomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate](/img/structure/B52459.png)

methanone](/img/structure/B52461.png)